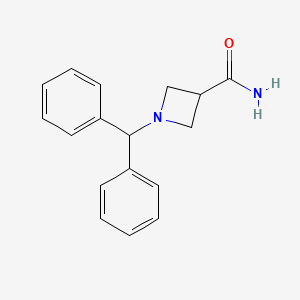

1-Benzhydrylazetidine-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzhydrylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-17(20)15-11-19(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEZLQNFWWDNOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzhydrylazetidine 3 Carboxamide and Its Precursors/derivatives

Foundational Approaches to Azetidine (B1206935) Ring Construction

The construction of the azetidine ring is a significant challenge in organic synthesis due to the inherent ring strain of the four-membered system. rsc.org Key strategies have been developed that leverage either the formation of a new carbon-nitrogen bond through intramolecular ring closure or the concerted formation of two new bonds via cycloaddition reactions.

One of the most common and established methods for azetidine synthesis involves the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a carbon atom with a suitable leaving group at the γ-position. nih.govfrontiersin.org This internal SN2 reaction is a reliable pathway to the four-membered ring system.

The intramolecular SN2 cyclization of γ-substituted amines is a cornerstone of azetidine synthesis. nih.govfrontiersin.org In this approach, a 1,3-amino halide (a γ-haloamine) or a 1,3-amino sulfonate undergoes base-promoted ring closure. The nitrogen atom acts as the nucleophile, displacing a halide or a sulfonate ester leaving group (such as mesylate or tosylate) from the γ-carbon. nih.govfrontiersin.org This method allows for the construction of azetidines with predictable substitution patterns. organic-chemistry.org For instance, the synthesis of diversely substituted N-aryl-2-cyanoazetidines can be achieved from β-amino alcohols through a sequence that concludes with a one-pot mesylation and base-induced ring closure. organic-chemistry.org

A practical application of this method is seen in the streamlined, two-step synthesis of 3-amino-1-benzhydrylazetidine. researchgate.net Commercially available 1-benzhydrylazetidin-3-ol (B14779) is first converted to its corresponding mesylate intermediate by reaction with methanesulfonyl chloride. researchgate.net This intermediate, a γ-sulfonic ester equivalent, is then treated with ammonium hydroxide, leading to the desired cyclized product in high yield. researchgate.net

Table 1: Examples of Azetidine Synthesis via Ring Closure of γ-Haloamines and Sulfonic Esters

| Precursor Type | Leaving Group | Reagents/Conditions | Product | Yield (%) |

| N-Aryl-3-aminopropanol | Mesylate | 1. MsCl, Et3N; 2. Base | N-Aryl-azetidine | High |

| 1-Benzhydrylazetidin-3-ol | Mesylate | 1. MsCl, Et3N; 2. NH4OH, IPA, ~70°C | 3-Amino-1-benzhydrylazetidine | 72-84 |

γ-Amino alcohols are readily available precursors for azetidine synthesis. The direct cyclization of these compounds is challenging due to the poor leaving group ability of the hydroxyl group. Therefore, the process typically involves a two-step sequence where the hydroxyl group is first activated by converting it into a better leaving group, such as a tosylate or mesylate, as described in the previous section. acs.org

However, methods for the direct cyclization have been developed. One such strategy employs N,N'-Carbonyldiimidazole (CDI) to activate the hydroxyl group, facilitating the intramolecular cyclization of p-methoxyphenyl-protected amino alcohols to form functionalized azetidines. acs.org Another approach utilizes a lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which can be derived from γ-amino alcohols. nih.gov This catalytic method proceeds in high yields and tolerates a variety of functional groups. nih.gov

Table 2: Selected Methods for Cyclization of γ-Amino Alcohols

| Precursor | Activating Agent/Catalyst | Key Feature | Product Class |

| p-Methoxyphenyl-protected γ-amino alcohol | N,N'-Carbonyldiimidazole (CDI) | Avoids toxic reagents, wide functional group tolerance | Functionalized azetidines |

| cis-3,4-Epoxy amine | Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) | Catalytic, high regioselectivity, high yield | Substituted azetidines |

Cycloaddition reactions provide a powerful and convergent route to the azetidine core by forming two new bonds in a single conceptual step. These methods are particularly valuable for accessing highly functionalized and stereochemically complex azetidines.

The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct method for synthesizing azetidines. rsc.org This reaction is often promoted photochemically, where an excited-state imine undergoes cycloaddition with an alkene. rsc.orgchemrxiv.org Visible-light-mediated protocols using iridium photocatalysts have been developed, offering a mild and general route to highly functionalized azetidines from oximes and olefins via a triplet energy transfer mechanism. chemrxiv.org These photocatalytic methods are characterized by their operational simplicity and broad functional group tolerance. chemrxiv.org

The scope of these reactions can be either intermolecular or intramolecular. rsc.org While intermolecular reactions are more common, intramolecular [2+2] photocycloadditions can efficiently produce complex, fused azetidine scaffolds. rsc.org Challenges in aza Paternò-Büchi reactions include competing E/Z isomerization of the imine, but using cyclic imines or specific photocatalytic conditions can mitigate these issues. rsc.orgacs.org

Strain-release reactions have recently emerged as a highly effective strategy for azetidine synthesis. nih.gov These methods utilize highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), which readily undergo ring-opening reactions when treated with various reagents. nih.govunipd.it The significant strain energy of the ABB scaffold facilitates the formation of functionalized azetidines under mild conditions. nih.gov

The reaction can be initiated by electrophilic activation of the nitrogen atom, followed by a nucleophilic attack, or through radical processes. nih.gov For example, the reaction of ABBs with benzyl chloroformate can produce diversely substituted 3-chloroazetidines. nih.gov This strategy provides a modular approach to a wide array of substituted azetidines, as the functionalization is incorporated during the strain-release ring-opening step. rsc.orgnih.gov

Ring Transformation Strategies (e.g., from Aziridines, β-Lactams)

The construction of the azetidine ring, a strained four-membered heterocycle, can be accomplished through various synthetic routes, including the strategic ring expansion of more readily available precursors like aziridines or the reduction and transformation of β-lactams (azetidin-2-ones).

From Aziridines: One-carbon ring expansion of aziridines presents an attractive method for azetidine synthesis. google.comresearchgate.net This transformation can be induced by the formation of an ammonium ylide followed by a rsc.orgnih.gov-Stevens rearrangement. google.comiitk.ac.in For example, treating an aziridine with a diazo compound in the presence of a copper catalyst can facilitate this one-carbon homologation. google.com More recent advancements include biocatalytic approaches using engineered enzymes, which can control the fate of highly reactive aziridinium (B1262131) ylide intermediates to favor the rsc.orgnih.gov-Stevens rearrangement over competing pathways like cheletropic extrusion of olefins. google.comchemicalbook.com Other methods involve visible light-induced ring expansion of N-tosylaziridines with 1-bromo-1-nitroalkanes to yield 2-nitro azetidines. researchgate.net

From β-Lactams: β-Lactams (azetidin-2-ones) serve as versatile precursors for azetidines. The reduction of the β-lactam carbonyl group is a reliable transformation to access the corresponding azetidine. google.com While various reducing agents can be employed, lithium aluminium hydride (LiAlH₄) has been identified as an effective, albeit sometimes moderate-yielding, reductant for this purpose. google.com The synthesis of the β-lactam ring itself is well-established, with classical methods including the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene with an imine. google.com Following the reduction of the carbonyl, the resulting azetidine can be further functionalized. For instance, 2-(2-mesyloxyethyl)azetidines, obtained from the reduction and subsequent mesylation of the corresponding β-lactams, can undergo ring transformation to form various substituted piperidines. libretexts.org

Specific Synthesis of 1-Benzhydrylazetidine-3-carbonitrile (B14777) as a Key Intermediate

A crucial intermediate in the synthesis of 1-benzhydrylazetidine-3-carboxamide is 1-benzhydrylazetidine-3-carbonitrile. This compound is typically prepared from its corresponding alcohol, 1-benzhydrylazetidin-3-ol.

The conversion of 1-benzhydrylazetidin-3-ol to 1-benzhydrylazetidine-3-carbonitrile is generally achieved through a two-step sequence involving the activation of the hydroxyl group followed by nucleophilic substitution with a cyanide source.

First, the hydroxyl group of the alcohol is converted into a better leaving group, typically a sulfonate ester such as a methanesulfonate (mesylate) or a p-toluenesulfonate (tosylate). This is accomplished by reacting 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine or pyridine, to neutralize the acidic byproduct. researchgate.netgoogle.com The formation of the mesylate intermediate, 1-benzhydrylazetidin-3-yl methanesulfonate, has been shown to proceed in quantitative yield. researchgate.net

In the second step, the sulfonate ester is displaced by a cyanide nucleophile. A patent for a closely related compound, 1-benzyl-3-cyanoazetidine, describes reacting the mesylate intermediate with sodium cyanide (NaCN) in a solvent mixture of dimethylformamide and water at an elevated temperature (e.g., 60°C) to yield the desired 3-cyanoazetidine. google.com This nucleophilic substitution proceeds via an Sₙ2 mechanism.

| Step | Reactant 1 | Reactant 2 | Reagent/Base | Product | Ref |

| 1 | 1-Benzhydrylazetidin-3-ol | Methanesulfonyl Chloride | Triethylamine | 1-Benzhydrylazetidin-3-yl methanesulfonate | researchgate.net |

| 2 | 1-Benzhydrylazetidin-3-yl methanesulfonate | Sodium Cyanide | - | 1-Benzhydrylazetidine-3-carbonitrile | google.com |

The formation of the 3-cyanoazetidine from the 3-mesyloxyazetidine intermediate occurs through a bimolecular nucleophilic substitution (Sₙ2) reaction. iitk.ac.inchemistrysteps.com In this mechanism, the cyanide anion (⁻CN) acts as the nucleophile and attacks the electrophilic carbon atom at the 3-position of the azetidine ring.

The attack occurs from the side opposite to the leaving group (the mesylate group), a trajectory referred to as "backside attack". libretexts.orgpressbooks.pub This specific orientation is necessary for the optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the C-OMs bond. chemistrysteps.com As the new carbon-cyanide bond forms, the carbon-oxygen bond of the mesylate simultaneously breaks. This concerted process proceeds through a high-energy transition state where the central carbon is pentacoordinated. pressbooks.pub

A critical stereochemical consequence of the Sₙ2 mechanism is the inversion of configuration at the reaction center. libretexts.orglibretexts.org If the starting 1-benzhydrylazetidin-3-ol were chiral (e.g., the R-enantiomer), the resulting 1-benzhydrylazetidine-3-carbonitrile would be the S-enantiomer. The reactivity of the azetidine ring in such substitutions is influenced by its inherent ring strain (approximately 25.2 kcal/mol), which is significantly higher than that of larger rings like pyrrolidine (B122466) but more stable than aziridines. researchgate.net This strain can affect the transition state energy but does not prevent the Sₙ2 reaction from occurring at the C3 position. rsc.orgresearchwithrutgers.com

Hydrolysis and Derivatization Routes to this compound

The final step in the synthesis is the conversion of the nitrile group of 1-benzhydrylazetidine-3-carbonitrile into a carboxamide. This is typically achieved through controlled hydrolysis.

While the target compound is the carboxamide, it is important to understand the full hydrolysis pathway to the corresponding carboxylic acid, 1-benzhydrylazetidine-3-carboxylic acid. This transformation is typically achieved by heating the nitrile under reflux with either an aqueous acid (like hydrochloric acid) or a base (like sodium hydroxide). rsc.orgnih.govresearchgate.net The reaction proceeds in two stages: the nitrile is first hydrolyzed to the amide intermediate, which is then further hydrolyzed to the carboxylic acid. researchgate.net Under acidic conditions, the final products are the free carboxylic acid and an ammonium salt. researchgate.net Under basic conditions, a carboxylate salt and ammonia gas are formed; subsequent acidification is required to obtain the free carboxylic acid. researchgate.net

The acid-catalyzed hydrolysis of a nitrile to a carboxylic acid is a multi-step process. rsc.orgnih.gov

Conversion of Nitrile to Carboxylic Acid Functionality

Ester Intermediate Formation and Subsequent Hydrolysis

The synthesis of this compound often proceeds through an ester intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid before amidation.

The formation of the ester intermediate can be achieved through various standard esterification methods. For instance, the reaction of a suitable azetidine precursor bearing a carboxylic acid functionality with an alcohol in the presence of an acid catalyst or a coupling agent can yield the desired ester.

Subsequent hydrolysis of the ester to the carboxylic acid is a critical step. This transformation is typically accomplished under basic or acidic conditions. Base-catalyzed hydrolysis, often referred to as saponification, involves treating the ester with a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. youtube.com The reaction proceeds through a nucleophilic acyl substitution mechanism, forming a carboxylate salt that is subsequently protonated to yield the carboxylic acid. youtube.com Acid-catalyzed hydrolysis, on the other hand, is carried out in the presence of a strong acid and water, proceeding via a tetrahedral intermediate to furnish the carboxylic acid and the corresponding alcohol. youtube.com The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule.

Amidation Reactions for Carboxamide Moiety Formation

The final step in the synthesis of this compound involves the formation of the carboxamide moiety. This is typically achieved by reacting the corresponding carboxylic acid with ammonia or an ammonia equivalent.

Direct amidation of carboxylic acids with amines is a common and atom-economical method. mdpi.comencyclopedia.pub This reaction often requires high temperatures to drive off the water formed during the reaction, or the use of coupling agents to activate the carboxylic acid. researchgate.netkhanacademy.orgbohrium.com Common coupling agents include carbodiimides (like dicyclohexylcarbodiimide, DCC), phosphonium salts, and uronium salts. These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine nucleophile.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an anhydride (B1165640), which then reacts with ammonia to form the amide. khanacademy.org This two-step approach can be advantageous when direct amidation is sluggish or leads to side reactions.

| Reaction Type | Reagents and Conditions | Key Features |

| Direct Amidation | Carboxylic acid, Ammonia/Amine, Heat or Coupling Agent (e.g., DCC) | Atom-economical; may require harsh conditions or expensive coupling agents. mdpi.comencyclopedia.pubresearchgate.netbohrium.com |

| From Acid Chloride | Carboxylic acid converted to acid chloride (e.g., with SOCl2), then reacted with Ammonia/Amine | Highly reactive intermediate; generates HCl as a byproduct. khanacademy.org |

| From Anhydride | Carboxylic acid converted to anhydride, then reacted with Ammonia/Amine | Good reactivity; can be used for symmetrical anhydrides. |

Stereoselective Synthesis and Chiral Resolution Techniques for Azetidine Scaffolds

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods and chiral resolution techniques for azetidine scaffolds is of paramount importance.

Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. For instance, chiral pool synthesis utilizes readily available enantiopure natural products as starting materials. nih.gov Asymmetric hydrogenation using chiral ruthenium or rhodium complexes has also been employed to introduce stereocenters into azetidine rings with high enantioselectivity. acs.org Furthermore, chiral phosphoric acid catalysts have been shown to be effective in the desymmetrization of N-acyl-azetidines. rsc.org

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be accomplished by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization or chromatography. The desired enantiomer is then recovered by removing the resolving agent.

| Technique | Description | Example |

| Stereoselective Synthesis | ||

| Chiral Pool Synthesis | Utilization of enantiomerically pure natural products as starting materials. nih.gov | Synthesis of chiral azetidin-3-ones from natural amino acids. nih.gov |

| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity in a reaction. acs.orgrsc.org | Asymmetric hydrogenation of azetine carboxylic acids using chiral ruthenium complexes. acs.org |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. acs.org | Use of chiral tert-butanesulfinamides to prepare enantioenriched C2-substituted azetidines. acs.org |

| Chiral Resolution | ||

| Diastereomeric Salt Formation | Reaction of a racemic mixture with a chiral resolving agent to form separable diastereomeric salts. | Separation of enantiomers of azetidine-2,3-dicarboxylic acid. nih.gov |

Process Optimization and Scale-Up Methodologies in Azetidine Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness.

Process optimization for azetidine synthesis involves a systematic study of various reaction parameters, including temperature, pressure, reaction time, solvent, catalyst loading, and stoichiometry of reagents. nih.gov The goal is to identify the optimal conditions that maximize yield and purity while minimizing reaction time and the formation of impurities. For example, in the synthesis of 3-amino-1-benzhydrylazetidine, a streamlined process was developed where the mesylate intermediate was isolated by filtration and used directly in the subsequent aminolysis step without drying, significantly improving efficiency on a multi-hundred gram scale. researchgate.net

Chemical Reactivity and Transformations of 1 Benzhydrylazetidine 3 Carboxamide

Intrinsic Strain and Ring Dynamics of the Azetidine (B1206935) Core

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which is a primary driver of its reactivity. rsc.orgrsc.org This strain arises from bond angle distortion and torsional strain, making the ring more susceptible to cleavage than its less strained five- and six-membered counterparts, pyrrolidine (B122466) and piperidine, respectively. rsc.orgsrce.hr

Theoretical and Experimental Aspects of Ring Strain

The ring strain of azetidine is estimated to be approximately 25.4 kcal/mol. rsc.org This value lies between the higher strain of aziridines (27.7 kcal/mol) and the lower strain of pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain energy contributes to the unique reactivity of azetidines, allowing for facile handling while also enabling specific ring-opening reactions under appropriate conditions. rsc.orgrsc.org Computational studies have been employed to investigate the gas-phase basicity of azetidine and its derivatives, revealing that basicity generally increases with ring size, a trend consistent with decreasing ring strain. srce.hr

Conformational Analysis of Azetidine Derivatives

The four-membered azetidine ring is not planar and exists in a puckered conformation. nih.gov The degree of this pucker can be influenced by the nature and substitution pattern of the substituents attached to the ring. researchgate.net For instance, computational studies on fluorinated azetidine derivatives have shown that the ring pucker can be manipulated by the presence of a fluorine atom, which can affect the dihedral angle of the ring. researchgate.net In the case of 1-benzhydrylazetidine-3-carboxamide, the bulky benzhydryl group on the nitrogen atom and the carboxamide group at the C-3 position will significantly influence the preferred conformation of the azetidine ring. The interplay of steric and electronic effects between these substituents dictates the equilibrium between different puckered conformations.

Reactions Involving the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring in this compound is a key site for chemical modifications. Its nucleophilic character allows for a variety of reactions, including N-substitution and functional group introduction. youtube.com

N-Substitution and Functional Group Introduction

The nitrogen of the azetidine ring can participate in N-alkylation and N-acylation reactions. youtube.com For example, the reaction of azetidine with acetyl chloride leads to the formation of 1-acetylazetidine. youtube.com In the context of this compound, the nitrogen is already substituted with a benzhydryl group, which serves as a protecting group. Further substitution at the nitrogen would typically require prior deprotection.

Deprotection Strategies of the Benzhydryl Group

The N-benzhydryl group is a common protecting group for the nitrogen atom in azetidines and other nitrogen-containing heterocycles. Its removal is a crucial step in many synthetic sequences to allow for further functionalization of the nitrogen. A mild and efficient method for the deprotection of N-benzhydryl-2-azetidinones involves treatment with N-bromosuccinimide (NBS) and a catalytic amount of bromine in a dichloromethane-water mixture under sunlight irradiation. lookchem.comthieme-connect.deresearchgate.net This reaction proceeds through an N-benzhydrol intermediate, which is then hydrolyzed with an acid like p-toluenesulfonic acid (p-TsOH) in aqueous acetone (B3395972) to yield the deprotected azetidinone and benzophenone. lookchem.comthieme-connect.deresearchgate.net

| Deprotection Method | Reagents | Conditions | Outcome | Reference |

| Oxidative Cleavage | N-bromosuccinimide (NBS), Bromine (catalytic) | Dichloromethane/Water, Sunlight, 20°C, 3 hours | N-benzhydrol intermediate | lookchem.comthieme-connect.deresearchgate.net |

| Hydrolysis | p-Toluenesulfonic acid (p-TsOH) | Aqueous acetone | Deprotected azetidinone and benzophenone | lookchem.comthieme-connect.deresearchgate.net |

Reactions at the C-3 Position and Carboxamide Functionality

Modification and Elaboration of the Carboxamide Group

The carboxamide group at the C-3 position of this compound is a versatile functional handle that can be converted into several other important chemical groups. Standard organic transformations can be applied to achieve these modifications, providing pathways to a variety of derivatives.

Hydrolysis to Carboxylic Acid: The amide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-benzhydrylazetidine-3-carboxylic acid. This acid is a crucial intermediate for the synthesis of other derivatives, such as esters or different amides, through coupling reactions.

Reduction to Aminomethyl Group: Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxamide to an aminomethyl group. This reaction transforms this compound into 1-benzhydryl-3-(aminomethyl)azetidine, introducing a primary amine functionality at the C-3 position.

Dehydration to Nitrile: Dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) can be employed to convert the primary carboxamide into a nitrile (cyano group). This yields 1-benzhydryl-3-cyanoazetidine, an important precursor for various nitrogen-containing heterocycles and other functional groups. The synthesis of 1-benzhydrylazetidine-3-carbonitrile (B14777) has been documented as a key intermediate for the preparation of kinase inhibitors.

Table 1: Plausible Transformations of the Carboxamide Group

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | 1-Benzhydrylazetidine-3-carboxylic acid |

| Reduction | 1) LiAlH₄, THF; 2) H₂O | 1-Benzhydryl-3-(aminomethyl)azetidine |

Nucleophilic Substitutions and Derivatizations at C-3

The C-3 position of the azetidine ring is a key site for introducing structural diversity. While direct nucleophilic substitution on the carboxamide itself is not feasible, it can be converted into a better leaving group or the entire functional group can be replaced starting from a related precursor.

A common strategy involves the use of 1-benzhydrylazetidin-3-ol (B14779) as a starting material. The hydroxyl group can be converted into an excellent leaving group, such as a mesylate or tosylate. Subsequent reaction with a wide range of nucleophiles allows for the introduction of various substituents at the C-3 position. For instance, a streamlined, two-step process for the synthesis of 3-amino-1-benzhydrylazetidine has been described. researchgate.net This process involves the mesylation of 1-benzhydrylazetidin-3-ol, followed by ammonolysis where the mesylate is displaced by ammonia. researchgate.net

Table 2: Synthesis of 3-Amino-1-benzhydrylazetidine

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | 1-Benzhydrylazetidin-3-ol | Methanesulfonyl chloride, triethylamine, acetonitrile | 1-Benzhydrylazetidin-3-yl methanesulfonate | Quantitative |

Another versatile precursor for C-3 derivatization is 1-benzhydrylazetidin-3-one, which can be synthesized by the Swern oxidation of 1-benzhydrylazetidin-3-ol. chemicalbook.com The ketone at C-3 is an electrophilic center that can react with various nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) or be used in reductive amination protocols to install diverse side chains.

Ring-Opening and Ring-Expansion Reactions of the Azetidine System

The strained four-membered azetidine ring is susceptible to cleavage under certain conditions, leading to ring-opened or ring-expanded products. These reactions are typically initiated by the quaternization of the azetidine nitrogen.

Ring-Opening Reactions: The nitrogen atom of the 1-benzhydrylazetidine (B26936) system can be alkylated or acylated to form a quaternary azetidinium salt. This significantly increases the strain of the four-membered ring and makes it highly susceptible to nucleophilic attack. The N-benzhydryl group, being bulky, can sterically hinder the approach of the nucleophile to the nitrogen and adjacent carbons. The ring-opening of such azetidinium ions generally proceeds via an Sₙ2 mechanism, with the nucleophile attacking one of the ring carbons and cleaving a C-N bond. The regioselectivity of this attack is influenced by both steric and electronic factors. For instance, the ring-opening of aziridinium (B1262131) ions (a related three-membered ring system) has been shown to be highly dependent on the nature of the nucleophile. nih.govyoutube.com A similar principle applies to azetidinium salts, where attack can occur at either the C-2 or C-4 position, leading to 1,3-aminohalides or other functionalized propylamines.

Ring-Expansion Reactions: Ring expansion of azetidines can provide access to larger, more flexible heterocyclic systems like pyrrolidines or piperidines. While specific examples for this compound are not prevalent in the literature, general methodologies for ring expansion of azaheterocycles exist. These can involve complex rearrangements, often catalyzed by transition metals, that facilitate the insertion of atoms into the ring skeleton. For example, a formal cross-dimerization between three-membered aza-heterocycles and strained-ring ketones has been shown to produce a variety of larger N-heterocycles.

Chemo- and Regioselectivity in Multi-functionalized Azetidine Transformations

When multiple reactive sites are present in a molecule, controlling the chemo- and regioselectivity of a reaction is paramount. In derivatives of this compound, the key challenge is often directing reactivity towards the C-3 substituent without affecting the azetidine ring or the N-benzhydryl group, and vice versa.

Chemoselectivity: The N-benzhydryl group is relatively stable but can be cleaved under hydrogenolysis conditions. Therefore, reactions involving catalytic hydrogenation (e.g., reduction of a nitrile at C-3) must be carefully controlled to avoid deprotection of the nitrogen. Conversely, the reactivity of the azetidine nitrogen as a Lewis base can be temporarily masked by protonation under acidic conditions, allowing reactions to occur at other parts of the molecule.

Regioselectivity in Ring-Opening: As mentioned in section 3.4, the regioselectivity of nucleophilic attack on a 1-benzhydrylazetidinium ion is a critical consideration. The attack can theoretically occur at either the C-2/C-4 methylene (B1212753) carbons or the C-3 methine carbon.

Attack at C-2/C-4: A nucleophile attacking one of the methylene carbons would lead to a γ-substituted aminopropane derivative. This pathway is generally favored due to less steric hindrance compared to the C-3 position.

Attack at C-3: Attack at the C-3 carbon is sterically more hindered but can be influenced by the nature of the substituent. If the C-3 substituent is electron-withdrawing (like a nitrile or ester), it can activate this position towards nucleophilic attack.

The bulky N-benzhydryl group plays a significant role in directing the approach of the nucleophile, often favoring attack at the less sterically encumbered positions of the ring. Systematic studies on bicyclic N-aryl aziridines have demonstrated that exquisite regioselectivity can be achieved in ring-opening reactions under various conditions. These principles of steric and electronic control are directly applicable to the 1-benzhydrylazetidinium system.

Computational and Theoretical Studies of 1 Benzhydrylazetidine 3 Carboxamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Benzhydrylazetidine-3-carboxamide, offering a lens into its electronic structure and conformational preferences.

Conformational Preferences and Energy Minimization

Table 1: Calculated Conformational Data for Azetidine (B1206935) Analogs

| Compound/System | Computational Method | Key Finding | Reference |

| Ac-Aze-NHMe | Ab initio HF and DFT | Azetidine ring prefers a puckered structure. | nih.gov |

| Fluorinated azetidines | Computational study | Fluorine substitution influences the N-C-C-F dihedral angle, affecting ring pucker. | researchgate.net |

| Bis(pyridinyl)-substituted benzimidazole (B57391) polymorphs | DFT | Relative energies of different molecular conformations can have a spread of over 10 kJ/mol. | nih.gov |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govyoutube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com The energies and spatial distributions of these orbitals in this compound are critical for understanding its chemical reactivity.

In the context of azetidine derivatives, FMO theory has been used to explain the outcomes of chemical reactions. For example, in the aza Paternò-Büchi reaction to form azetidines, matching the frontier molecular orbital energies of the reacting species is crucial for the reaction to proceed. nih.gov For this compound, the nitrogen atom of the azetidine ring and the oxygen atom of the carboxamide group are likely to have significant contributions to the HOMO, making them potential sites for electrophilic attack. The LUMO is likely to be distributed over the carbonyl group and the phenyl rings of the benzhydryl moiety, indicating these as potential sites for nucleophilic attack. Quantum chemical calculations on related heterocyclic compounds have shown that descriptors such as the LUMO energy (ELUMO) can be significantly correlated with biological activity in QSAR models. researchgate.net

Table 2: Application of FMO Theory to Azetidine and Related Systems

| System | Focus of Study | Key Insight from FMO Theory | Reference |

| Acyclic oximes and alkenes | aza Paternò-Büchi reaction | Matching of HOMO-LUMO energies between reactants is key for the formation of azetidines. | nih.gov |

| Piperazine (B1678402) derivatives | QSAR modeling | The energy of the LUMO (ELUMO) was a significant descriptor correlated to biological inhibitory activity. | researchgate.net |

| General molecules | Predicting reactivity | The HOMO determines the nucleophilicity/basicity, while the LUMO determines the electrophilicity of a molecule. | youtube.com |

Molecular Dynamics Simulations for Understanding Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic view of the conformational flexibility of this compound over time. These simulations can reveal the accessible conformations and the transitions between them, offering a more complete picture than static energy minimization.

MD simulations on peptides containing azetidine-2-carboxylic acid, a close analog, have shown that the azetidine ring imparts significant conformational rigidity. nih.gov However, these simulations also revealed that the peptide bond involving the azetidine nitrogen has a greater propensity to undergo trans→cis isomerization compared to proline, which can induce a sharp bend in a polypeptide chain. nih.gov For this compound, MD simulations would be invaluable for exploring the rotational freedom of the benzhydryl group and the carboxamide group, and how their movements are coupled to the puckering of the azetidine ring. Such simulations can also be used to study the molecule's behavior in different solvent environments, which can influence its conformational preferences. For instance, simulations of azetidine-containing pentapeptides in a biphasic cyclohexane/water system showed that the azetidine residue preferentially positions itself at the interface, spending more time in the aqueous layer compared to proline. nih.gov

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein receptor. This method is instrumental in understanding the non-covalent interactions that stabilize the ligand-target complex. For this compound, docking studies can elucidate how the benzhydryl and carboxamide moieties contribute to molecular recognition.

The benzhydryl group, with its two phenyl rings, can participate in various non-covalent interactions, including hydrophobic interactions and π-stacking with aromatic residues (e.g., phenylalanine, tyrosine) in a binding pocket. cambridgemedchemconsulting.com The carboxamide group is a classic hydrogen bond donor and acceptor, capable of forming hydrogen bonds with appropriate residues in a binding site. Docking studies of benzimidazole derivatives have highlighted the importance of such interactions for binding affinity. impactfactor.orgresearchgate.net

While specific docking studies for this compound are not available, studies on similar scaffolds provide insights. For example, in a study of STAT3 inhibitors, changing the core from an azetidine-2-carboxamide (B111606) to an azetidine-3-carboxamide (B1289449) resulted in a loss of activity, highlighting the critical role of the substituent's position in molecular recognition. nih.govacs.org The azetidine ring itself acts as a rigid scaffold, presenting the benzhydryl and carboxamide groups in a specific spatial orientation for optimal interaction with a target.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies Applied to Azetidine Scaffolds

QSAR and SAR studies are essential for identifying the chemical features of a molecule that are critical for its biological activity. These methodologies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their activity.

Correlation of Molecular Descriptors with Biological Activity (e.g., binding affinity)

In QSAR studies of azetidine derivatives and other heterocyclic compounds, various molecular descriptors have been found to correlate with biological activity. These descriptors can be broadly categorized as electronic, steric, and thermodynamic.

Electronic Descriptors: These describe the electronic properties of a molecule. For instance, in a QSAR study of azetidine-2-carbonitriles, the centered Broto–Moreau autocorrelation descriptor (ATSC5c), which is related to molecular polarization, was found to be significant. nih.gov Similarly, the energy of the LUMO (ELUMO) and the electrophilicity index (ω) have been shown to correlate with the inhibitory activity of piperazine derivatives. researchgate.net

Thermodynamic and Steric Descriptors: These relate to the size, shape, and energy of the molecule. In one study, thermodynamic descriptors such as total energy and molar refractivity, along with steric descriptors, were important for the antimicrobial activity of azetidin-2-ones. researchgate.net Another study on azetidine-2-carbonitriles identified a descriptor related to the polarizability of the molecule (SpMax2_Bhp) as the most influential for its antimalarial activity. nih.gov

For this compound, a QSAR study would likely involve synthesizing a series of analogs with variations in the substituents on the phenyl rings of the benzhydryl group or modifications to the carboxamide moiety. By measuring the binding affinity of these analogs to a specific target, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. A SAR study on azetidine amides as STAT3 inhibitors revealed that the (R)-enantiomer of azetidine-2-carboxamide was more potent than the (S)-enantiomer, and that moving the carboxamide group to the 3-position led to a loss of activity, demonstrating the high stereochemical and positional sensitivity of the interactions. nih.govacs.org

Table 3: Significant Molecular Descriptors in QSAR Studies of Azetidine Analogs

| Descriptor Type | Specific Descriptor Example | Correlated Activity | Compound Class Studied | Reference |

| Electronic | Centered Broto–Moreau autocorrelation (ATSC5c) | Antimalarial activity | Azetidine-2-carbonitriles | nih.gov |

| Electronic | Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Inhibitory activity | Piperazine derivatives | researchgate.net |

| Thermodynamic | Total Energy, Molar Refractivity | Antimicrobial activity | 1,3,4-thidiazole-2-yl azetidin-2-one | researchgate.net |

| Steric/Polarizability | Max absolute eigenvalue of Barysz matrix (SpMax2_Bhp) | Antimalarial activity | Azetidine-2-carbonitriles | nih.gov |

Pharmacophore Modeling for Azetidine Derivatives

Pharmacophore modeling is a cornerstone of modern drug discovery, serving as a computational tool to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov This approach is particularly valuable in the rational design and optimization of novel therapeutic agents. A pharmacophore model essentially acts as a 3D query, representing the key steric and electronic properties a ligand must possess to bind effectively to its target receptor, thereby eliciting a biological response. nih.govmdpi.com These models are instrumental in virtual screening of large compound libraries to identify new potential lead compounds and can guide the modification of existing molecules to enhance their activity and selectivity. nih.govmdpi.com

The development of a pharmacophore model can be approached from two main perspectives: ligand-based and structure-based. Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown. This approach involves analyzing a set of molecules with known biological activities to deduce the common chemical features responsible for their effects. Conversely, structure-based pharmacophore modeling utilizes the known 3D structure of the protein-ligand complex to define the key interaction points within the binding site. nih.gov

For azetidine derivatives, including this compound, a pharmacophore model would typically be constructed by identifying a common set of chemical features among active analogues. These features often include:

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond from the receptor. In this compound, the carbonyl oxygen of the carboxamide group and the nitrogen atom of the azetidine ring could potentially act as hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond to the receptor. The amine protons of the carboxamide group in the compound represent potential hydrogen bond donors.

Hydrophobic Features (HY): Non-polar groups that can engage in hydrophobic interactions with the receptor. The two phenyl rings of the benzhydryl group are significant hydrophobic features of this compound.

Aromatic Rings (AR): Phenyl or other aromatic rings that can participate in π-π stacking or other aromatic interactions. The benzhydryl moiety provides two such features.

A hypothetical pharmacophore model for a series of active azetidine derivatives might consist of a specific spatial arrangement of these features. For instance, a study on benzimidazole derivatives identified a five-feature pharmacophore model (HHHRR) consisting of three hydrophobic features and two aromatic rings as crucial for activity. researchgate.net Similarly, a pharmacophore model for azetidine derivatives could be developed and validated to establish a quantitative structure-activity relationship (QSAR), providing insights into how structural modifications would affect biological activity.

The table below illustrates the potential pharmacophoric features of this compound.

| Pharmacophoric Feature | Potential Group in this compound |

| Hydrogen Bond Acceptor | Carbonyl oxygen, Azetidine nitrogen |

| Hydrogen Bond Donor | Carboxamide NH₂ |

| Hydrophobic Feature | Benzhydryl group |

| Aromatic Ring | Two Phenyl rings |

This pharmacophore model, once validated, can be used as a sophisticated filter in virtual screening campaigns to identify novel compounds from large chemical databases that possess the desired structural motifs for potential biological activity. nih.gov

Application of Machine Learning and Artificial Intelligence in Molecular Design

The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized the field of drug discovery and molecular design by significantly accelerating the process of identifying and optimizing new drug candidates. scholar9.com These computational techniques can analyze vast and complex datasets to uncover patterns and relationships that are not readily apparent to human researchers, thereby guiding the design of molecules with desired properties. scholar9.comnih.gov

In the context of designing novel derivatives of this compound, ML and AI can be applied in several key areas:

Predictive Modeling: Machine learning algorithms can be trained on datasets of known azetidine derivatives and their corresponding biological activities to build predictive models. researchgate.net These models can then be used to estimate the activity of newly designed, virtual compounds, allowing for the rapid screening of large numbers of potential candidates without the need for immediate synthesis and testing. arxiv.org Various ML models, such as random forests and artificial neural networks, have been successfully used to predict antioxidant properties and other biological activities. rsc.org

De Novo Molecular Design: Generative ML models can design entirely new molecules with optimized properties. These models learn the underlying patterns in a given set of molecules and can then generate novel chemical structures that are predicted to be active and possess favorable drug-like properties. This approach can lead to the discovery of innovative scaffolds that are structurally distinct from existing compounds.

Structure-Activity Relationship (SAR) Analysis: Machine learning can elucidate complex SARs by identifying the key molecular features that contribute to a compound's activity. nih.gov For instance, an analysis of phenylnaphthylamine antioxidants using random forest models revealed that amino and alkyl groups were beneficial for improving antioxidant performance and identified optimal substitution positions. rsc.org A similar approach could be applied to a library of this compound derivatives to understand the influence of different substituents on their biological effects.

The general workflow for applying machine learning in the molecular design of azetidine derivatives is outlined in the table below.

| Step | Description |

| 1. Data Collection & Curation | Gather a dataset of azetidine derivatives with their measured biological activities and physicochemical properties. |

| 2. Molecular Representation | Convert the 2D or 3D structures of the molecules into numerical descriptors or "fingerprints" that can be understood by ML algorithms. |

| 3. Model Training | Select an appropriate machine learning algorithm (e.g., Random Forest, Support Vector Machine, Neural Network) and train it on the curated dataset. |

| 4. Model Validation | Evaluate the predictive performance of the trained model using an independent test set of molecules. |

| 5. Predictive Screening/Generative Design | Use the validated model to predict the activity of a virtual library of new compounds or to generate novel molecular structures with desired properties. |

| 6. Experimental Validation | Synthesize and test the most promising candidates identified by the ML model to confirm their activity. |

The application of these advanced computational methods holds significant promise for the discovery and development of novel and potent analogues of this compound, streamlining the drug design process and increasing the likelihood of identifying successful therapeutic agents. scholar9.comresearchgate.net

1-Benzhydrylazetidine-3-carboxylic Acid as a Privileged Scaffold

In the field of drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govbenthamscience.com These scaffolds provide a template for the development of libraries of compounds with diverse biological activities. The azetidine core is considered an attractive design element in medicinal chemistry due to its small, polar nature and its potential to significantly influence the physicochemical properties of drug molecules. nih.gov 1-Benzhydrylazetidine-3-carboxylic acid, the precursor to the titular carboxamide, serves as a key intermediate and building block in organic synthesis, allowing for the creation of more complex molecular architectures. chemimpex.com

1-Benzhydrylazetidine-3-carboxylic acid is recognized as a useful intermediate in the synthesis of polypeptides. scbt.comchemicalbook.com Its primary application in this area is as an unnatural amino acid incorporated into peptide chains. The design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties—is a major focus in medicinal chemistry. nih.gov

Azetidine-based amino acids serve as conformationally restricted analogs of natural amino acids like proline. By replacing a natural amino acid with a more rigid structure, researchers can create peptidomimetics with enhanced stability against enzymatic degradation and a more defined three-dimensional structure, which can lead to improved receptor binding and biological activity. nih.govlifechemicals.com

A central strategy in modern drug design is the use of conformationally restricted molecules to improve selectivity and affinity for a biological target. lifechemicals.com Peptides and other flexible molecules can adopt numerous conformations, and only one may be the "bioactive" conformation responsible for its biological effect. By incorporating rigid structural elements, such as the azetidine ring, the conformational freedom of a molecule is substantially reduced. lifechemicals.comnih.gov

This pre-organization of the molecule into a shape that is closer to the bioactive conformation can reduce the entropic penalty of binding to a receptor, thus increasing binding affinity. The rigid, four-membered ring of the azetidine core restricts the torsional angles of the molecular backbone, making it a powerful tool for designing molecules with specific three-dimensional shapes tailored for interaction with a particular protein or enzyme. nih.govmdpi.com This approach has been successfully used to develop drugs that replace flexible amino acids, like proline, with more constrained unnatural analogs. lifechemicals.com

Structure-Activity Relationship (SAR) Investigations of Azetidine-Derived Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule and assessing the impact on its function, researchers can identify the key chemical features—or pharmacophores—responsible for its therapeutic effects. mdpi.com For azetidine-derived scaffolds, SAR investigations focus on understanding the roles of the azetidine core itself, as well as its various substituents. nih.gov

| Molecular Component | Primary Role in Molecular Interactions | Influence on Pharmacological Profile |

|---|---|---|

| Benzhydryl Moiety | Provides a bulky, lipophilic anchor for hydrophobic and van der Waals interactions. | Enhances lipophilicity, which can affect cell permeability and binding to hydrophobic pockets in target proteins. chemimpex.com |

| Carboxamide Group | Acts as a hydrogen bond donor and acceptor, forming key interactions with biological targets. | Crucial for molecular recognition and directing the orientation of the molecule within a binding site. nih.gov |

| Azetidine Core | Imparts conformational rigidity and serves as a central scaffold. | Restricts the molecule's shape to enhance binding affinity and selectivity. lifechemicals.comnih.gov |

The carboxamide functional group (-CONH₂) is a classic pharmacophoric element. It is capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). These directional, non-covalent interactions are fundamental to the specific recognition between a drug molecule and its biological target. SAR studies on azetidine-containing dipeptide inhibitors have demonstrated that the nature of the C-carboxamide group is an absolute requirement for their biological activity. nih.gov This highlights the critical role of the carboxamide in forming precise hydrogen bonds that orient the molecule correctly within the binding site and anchor it for effective interaction.

While the benzhydryl and carboxamide groups are key features, the azetidine ring itself can be further modified to fine-tune biological activity. The development of diverse chemical libraries based on a common scaffold is a powerful strategy for exploring SAR. nih.gov By introducing various substituents at other available positions on the azetidine core, medicinal chemists can systematically probe the steric and electronic requirements of the target's binding site. Accessing different stereochemical arrangements (stereoisomers) of the substituted azetidine scaffold is also crucial, as biological systems are chiral and often show a strong preference for one stereoisomer over another. nih.gov These modifications can lead to optimized compounds with improved potency, selectivity, and pharmacokinetic properties.

Future Directions and Emerging Research Areas for Azetidine 3 Carboxamide Chemistry

Pushing the Boundaries: Novel and Efficient Synthetic Methodologies for Substituted Azetidines

The synthesis of substituted azetidines, the foundational framework of 1-Benzhydrylazetidine-3-carboxamide, has been a long-standing challenge for synthetic chemists. researchgate.net However, recent years have witnessed a surge in innovative and efficient methodologies to construct this strained four-membered ring. These advancements are crucial for the continued exploration of azetidine-containing drug candidates.

Recent breakthroughs include:

Palladium-Catalyzed Intramolecular C-H Amination: This method allows for the synthesis of functionalized azetidines with low catalyst loading and under convenient operating conditions. rsc.orgacs.org

Visible-Light-Mediated [2+2] Photocycloadditions: Aza Paternò-Büchi reactions using visible light and an iridium photocatalyst provide a powerful tool for constructing highly functionalized azetidines from readily available precursors. rsc.orgnih.gov

Strain-Release Homologation: The use of azabicyclo[1.1.0]butanes in strain-release-driven reactions offers a novel pathway to synthesize functionalized azetidines. rsc.org

La(OTf)₃-Catalyzed Intramolecular Aminolysis: This method utilizes a lanthanum triflate catalyst to promote the regioselective aminolysis of cis-3,4-epoxy amines, yielding azetidines in high yields. frontiersin.org

Gold-Catalyzed Oxidative Cyclization: Chiral N-propargylsulfonamides can be converted to chiral azetidin-3-ones through a gold-catalyzed oxidative cyclization, providing a flexible route to these important intermediates. nih.gov

These emerging synthetic strategies, summarized in the table below, are paving the way for the creation of diverse libraries of substituted azetidines, which are essential for structure-activity relationship (SAR) studies and the optimization of lead compounds like this compound.

| Methodology | Key Features | Reference |

| Palladium-Catalyzed Intramolecular C-H Amination | Low catalyst loading, convenient conditions. | rsc.orgacs.org |

| Visible-Light-Mediated [2+2] Photocycloadditions | Uses visible light, broad scope. | rsc.orgnih.gov |

| Strain-Release Homologation | Novel pathway utilizing strained precursors. | rsc.org |

| La(OTf)₃-Catalyzed Intramolecular Aminolysis | High yields, regioselective. | frontiersin.org |

| Gold-Catalyzed Oxidative Cyclization | Flexible route to chiral azetidin-3-ones. | nih.gov |

Beyond the Core: Exploring Diverse Derivatization Strategies for Advanced Functionalization

The functionalization of the azetidine (B1206935) ring is paramount for fine-tuning the pharmacological properties of drug candidates. Future research will undoubtedly focus on developing novel derivatization strategies to explore a wider range of chemical space around the azetidine-3-carboxamide (B1289449) core.

Key areas of exploration include:

C-H Functionalization: Direct C-H activation and functionalization of the azetidine ring will enable the introduction of various substituents with high precision and efficiency. mdpi.com

Cross-Coupling Reactions: The application of modern cross-coupling methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, will facilitate the introduction of diverse aryl and heteroaryl moieties. figshare.com

Multi-component Reactions: The development of novel multi-component reactions involving azetidine building blocks will streamline the synthesis of complex and highly functionalized derivatives.

These advanced functionalization techniques will be instrumental in creating analogs of this compound with improved potency, selectivity, and pharmacokinetic profiles.

Accelerating Discovery: Integration of High-Throughput Screening and Computational Methods

Computational Methods: In silico techniques, such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling, are becoming indispensable tools in drug design. nih.govopenmedicinalchemistryjournal.comnih.gov These methods can be used to:

Predict the binding affinity of azetidine-3-carboxamide derivatives to their target.

Identify key structural features required for biological activity.

Design novel compounds with improved properties.

The synergy between HTS and computational methods will create a powerful feedback loop, where experimental data from HTS is used to refine computational models, which in turn guide the design of new and improved compounds for further screening.

Understanding the Strain: Advancements in Mechanistic Organic Chemistry of Highly Strained Azetidine Ring Systems

The unique reactivity of azetidines is largely governed by their inherent ring strain. rsc.orgrsc.org A deeper understanding of the mechanistic principles that underpin the reactions of these strained systems is crucial for the development of new synthetic methodologies and for predicting the stability and reactivity of azetidine-containing drugs.

Future research in this area will likely focus on:

Detailed Mechanistic Studies: Employing a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to elucidate the detailed mechanisms of key reactions involving azetidines. nih.govacs.org

Exploring Strain-Release Reactions: Investigating novel ways to harness the ring strain of azetidines to drive desired chemical transformations. rsc.org

Predicting Ring Stability: Developing computational models that can accurately predict the stability of substituted azetidines under various conditions, which is critical for drug development. nih.govacs.org

A more profound understanding of the mechanistic organic chemistry of azetidines will not only facilitate the synthesis of novel derivatives but also provide valuable insights into their potential metabolic pathways and degradation products.

The Dawn of a New Era: Application of Advanced AI and Machine Learning Algorithms for Predictive Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to transform the landscape of drug discovery and development. nih.govmdpi.comresearchgate.net These powerful technologies can analyze vast datasets to identify complex patterns and make predictions with a high degree of accuracy.

In the context of azetidine-3-carboxamide chemistry, AI and ML can be applied to:

Predictive Modeling: Develop models that can predict the biological activity, physicochemical properties, and toxicity of novel azetidine derivatives. nih.govmdpi.com

De Novo Design: Generate novel azetidine-3-carboxamide structures with desired properties using generative models.

Synthesis Planning: Propose efficient synthetic routes for the preparation of target compounds. nih.gov

Lead Optimization: Guide the optimization of lead compounds by identifying modifications that are likely to improve their therapeutic profile.

The integration of AI and ML into the drug discovery workflow will accelerate the design-make-test-analyze cycle, leading to the faster identification of high-quality drug candidates. The table below highlights some of the key applications of AI and ML in this field.

| Application | Description | Potential Impact |

| Predictive Modeling | Predicting ADMET properties of novel compounds. | Reduced late-stage attrition of drug candidates. |

| De Novo Design | Generating novel molecules with desired characteristics. | Exploration of new and diverse chemical space. |

| Synthesis Planning | Proposing optimal synthetic routes. | Increased efficiency and reduced cost of synthesis. |

| Lead Optimization | Guiding the modification of lead compounds. | Faster development of potent and selective drugs. |

The future of azetidine-3-carboxamide chemistry is bright, with a confluence of cutting-edge technologies and innovative research poised to unlock the full therapeutic potential of this promising class of compounds. The continued development of novel synthetic methods, advanced functionalization strategies, and the integration of high-throughput and computational approaches, including AI and machine learning, will undoubtedly lead to the discovery of new and effective medicines based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 1-Benzhydrylazetidine-3-carboxamide in academic laboratories?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions, with intermediates like benzhydryl chloride (α-Chlorodiphenylmethane) . Characterization requires melting point determination (mp 178°C–180°C, decomposition) , NMR (1H/13C), and FTIR to confirm the azetidine ring and benzhydryl group. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical to isolate ≥95% purity . Safety protocols mandate Schlenk lines for moisture-sensitive steps and fume hoods for volatile reagents .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in sealed containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation . Avoid prolonged exposure to light, heat (>40°C), or humidity. Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Ventilation must meet OSHA standards (≥6 air changes/hour) to mitigate inhalation risks . Stability tests (TGA/DSC) are recommended for long-term storage studies .

Q. What preliminary assays are used to assess the biological activity of this compound?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on HEK-293 or HepG2 cells) at concentrations ≤10 µM. Pair with receptor-binding studies (e.g., radioligand displacement assays for GPCRs) to identify potential targets. Include negative controls (DMSO vehicle) and validate results via dose-response curves (IC50 calculations) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

- Methodological Answer : Use DoE (Design of Experiments) to test reaction parameters: temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation). Monitor intermediates via LC-MS to identify side reactions (e.g., ring-opening). Green chemistry approaches, such as microwave-assisted synthesis, may reduce reaction time and improve yield by 15–20% .

Q. How should contradictory data in receptor-binding studies be analyzed?

- Methodological Answer : Apply triangulation: compare results from SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and computational docking (AutoDock Vina). Discrepancies may arise from assay conditions (pH, ionic strength) or ligand solubility. Use Bland-Altman plots to assess agreement between methods .

Q. What strategies are recommended for identifying degradation products of this compound under accelerated stability conditions?

- Methodological Answer : Expose the compound to stress conditions (40°C/75% RH for 4 weeks). Analyze degradation via UPLC-QTOF-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Fragment ions (m/z) can reveal hydrolyzed azetidine rings or oxidized benzhydryl groups. Compare with synthetic standards for confirmation .

Q. How can advanced spectroscopic techniques resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer : Employ NOESY NMR to detect spatial proximity between protons on the azetidine ring and benzhydryl group. X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation. For dynamic systems, VT-NMR (variable temperature) can clarify conformational exchange .

Q. What computational models predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use QSPR (Quantitative Structure-Property Relationship) models in Schrödinger’s QikProp to estimate logP (2.8–3.5), solubility (LogS ≈ -4.1), and BBB permeability. MD simulations (GROMACS) can assess binding kinetics to albumin or CYP450 enzymes, highlighting potential drug-drug interactions .

Methodological Notes

- Data Validation : Cross-reference experimental results with PubChem datasets (IUPAC name: 2-(1,3-benzodioxol-5-yl)-N-(3-fluoro-5-methylphenyl)pyrrolidine-1-carboxamide) .

- Ethical Compliance : Follow NIH guidelines for chemical waste disposal (e.g., incineration for halogenated byproducts) .

- Collaborative Frameworks : Adopt hybrid models combining wet-lab data (e.g., receptor agonism profiles) with computational meta-analyses to address biological plausibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.